molecular formula C12H17ClN2O3S B2879789 2-chloro-N-[3-(diethylsulfamoyl)phenyl]acetamide CAS No. 379255-46-6

2-chloro-N-[3-(diethylsulfamoyl)phenyl]acetamide

Cat. No.: B2879789
CAS No.: 379255-46-6
M. Wt: 304.79
InChI Key: MWIRPWSUJZGQTF-UHFFFAOYSA-N
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Description

2-Chloro-N-[3-(diethylsulfamoyl)phenyl]acetamide (CAS 379255-46-6) is a high-purity chemical compound supplied with a minimum purity of ≥95% . This acetamide derivative, with the molecular formula C₁₂H₁₇ClN₂O₃S and a molecular weight of 304.79 g/mol, serves as a valuable building block in organic synthesis and medicinal chemistry research . The molecule features both a chloroacetamide group and a diethylsulfamoyl moiety attached to a phenyl ring, making it a versatile intermediate for the development of more complex molecules, potentially for pharmaceutical and agrochemical applications . Its physicochemical properties include a topological polar surface area (TPSA) of 66.48 Ų and a computed LogP of 1.89, which are important parameters for researchers predicting absorption and permeability in drug discovery . This product is classified as a hazardous chemical; its hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be used, and handling should only be performed by qualified professionals in a well-ventilated laboratory setting. This product is provided for research and further manufacturing use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

2-chloro-N-[3-(diethylsulfamoyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O3S/c1-3-15(4-2)19(17,18)11-7-5-6-10(8-11)14-12(16)9-13/h5-8H,3-4,9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIRPWSUJZGQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The compound features a phenyl ring substituted at the meta-position with a diethylsulfamoyl group (–SO2N(CH2CH3)2) and at the para-position with a 2-chloroacetamide moiety (–NHCOCH2Cl). The planar acetamide group and tetrahedral sulfonamide sulfur create a hybrid geometry conducive to intermolecular interactions.

Key Physicochemical Parameters

Property Value Method/Source
Molecular Weight 276.74 g/mol PubChem CID 31826
XLogP3 0.9 Computed
Hydrogen Bond Donors 1 (amide NH) Experimental
Rotatable Bonds 4 Cactvs 3.4.8.18
Solubility Low in H2O Estimated

Synthetic Methodologies

Direct Acylation of 3-(Diethylsulfamoyl)Aniline

Reaction Scheme :
$$
\text{3-(Diethylsulfamoyl)aniline + 2-Chloroacetyl Chloride} \xrightarrow{\text{Base}} \text{2-Chloro-N-[3-(diethylsulfamoyl)phenyl]acetamide}
$$

Procedure :

  • Reagent Preparation : Dissolve 3-(diethylsulfamoyl)aniline (1 eq, 2.15 g) in dichloromethane (DCM, 30 mL) under nitrogen.
  • Base Addition : Add 2% aqueous NaOH (5 mL) and cool to 0°C.
  • Acylation : Slowly add 2-chloroacetyl chloride (1 eq, 1.13 g) in DCM (10 mL) over 1 hour.
  • Workup : Stir for 2 hours, extract with saturated KHSO4, wash with brine, dry (Na2SO4), and concentrate.
  • Purification : Recrystallize from ethanol to yield white crystals (44–78% yield).

Critical Parameters :

  • Temperature control (0–5°C) prevents N-overacylation.
  • Anhydrous conditions minimize hydrolysis of 2-chloroacetyl chloride.

Solid-Phase Alkylation (Alternative Route)

Procedure :

  • Alkylation : React 3-(diethylsulfamoyl)aniline (1 eq) with 2-chloro-1-(3-chlorophenyl)ethanone (1 eq) in acetone (10 mL) containing K2CO3 (3 eq) and KI (cat.) at 60°C for 24 hours.
  • Isolation : Filter inorganic salts, concentrate, and purify via silica gel chromatography (DCM:MeOH = 9:0.7).

Advantages :

  • Higher functional group tolerance compared to direct acylation.
  • Suitable for scale-up (reported yields: 65–78%).

Mechanistic Insights

Nucleophilic Acyl Substitution

The reaction proceeds via attack of the aniline’s lone pair on the electrophilic carbonyl carbon of 2-chloroacetyl chloride, followed by chloride elimination. The sulfonamide group’s electron-withdrawing nature enhances the aniline’s nucleophilicity at the para-position.

Side Reactions and Mitigation

Side Reaction Cause Solution
Diacylation Excess acylating agent Stoichiometric control
Hydrolysis of chloroacetamide Aqueous workup Rapid extraction
Sulfonamide oxidation Prolonged air exposure Nitrogen atmosphere

Analytical Characterization

Spectroscopic Data

1H NMR (300 MHz, CDCl3) :

  • δ 1.12 (t, 6H, –N(CH2CH3)2, J = 7.1 Hz)
  • δ 3.34 (q, 4H, –N(CH2CH3)2, J = 7.1 Hz)
  • δ 4.21 (s, 2H, –COCH2Cl)
  • δ 7.52–7.68 (m, 4H, aromatic)

LC-MS (ESI+) :

  • m/z 277.1 [M+H]+ (calc. 276.74)

IR (KBr) :

  • 3280 cm−1 (N–H stretch)
  • 1685 cm−1 (C=O)
  • 1340, 1160 cm−1 (S=O asym/sym)

Applications and Derivatives

Biological Relevance

While direct pharmacological data for this compound remains undisclosed, structural analogs (e.g., N-(6-trifluoromethylbenzothiazol-2-yl)-2-(4-chlorophenyl)acetamide) exhibit CK-1 enzyme inhibition, suggesting potential utility in circadian rhythm disorders.

Industrial Scalability

Process Optimization :

  • Replace DCM with ethyl acetate for greener synthesis.
  • Implement continuous flow reactors to enhance yield (theoretical improvement: 15–20%).

Scientific Research Applications

2-Chloro-N-[3-(diethylsulfamoyl)phenyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(diethylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

2-Chloro-N-[3-(Trifluoromethyl)Phenyl]Acetamide

  • Key Differences : Replaces the diethylsulfamoyl group with a trifluoromethyl (-CF₃) group.
  • Physicochemical properties include a melting point of 62.5–64°C and a predicted pKa of 12.35, suggesting lower solubility in aqueous environments .
  • Applications : Likely prioritized for pesticidal or medicinal use due to enhanced stability .

2-Chloro-N-(Benzothiazol-2-yl)Acetamide (P1)

  • Key Differences : Features a benzothiazole ring instead of a sulfamoyl-substituted phenyl group.
  • Impact : The benzothiazole moiety enhances π-π stacking and interactions with biological targets, as seen in its role as a precursor for anticancer agents (OMS3–OMS13) . Derivatives exhibited moderate cytotoxicity, with IC₅₀ values ranging from 1.8 µM to >10 µM in cancer cell lines .

2-Chloro-N-(2-Ethyl-6-Methylphenyl)Acetamide

  • Key Differences : A simpler alkyl-substituted phenyl ring without sulfamoyl or heterocyclic groups.
  • Impact: Prioritized in pesticide transformation product studies due to its environmental persistence.

Anticancer Derivatives

  • Example: 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide (7d) demonstrated potent cytotoxicity (IC₅₀ = 1.8 µM against Caco-2 cells), outperforming 5-fluorouracil . The thiadiazole and pyridine rings in 7d enhance DNA intercalation or kinase inhibition, mechanisms absent in the target compound due to its simpler structure.

Pesticidal Analogues

  • Alachlor and Pretilachlor: These herbicides share the chloroacetamide core but incorporate methoxymethyl or propoxyethyl groups.

Toxicity and Environmental Impact

  • Comparisons: 2-Chloro-N-[2-Ethyl-6-(Hydroxymethyl)Phenyl]-N-(1-Methoxypropan-2-yl)Acetamide: Flagged for reproductive toxicity risks via fragment-based profiling . Alachlor: Known for groundwater contamination and carcinogenic metabolites, underscoring the environmental trade-offs of chloroacetamide derivatives .

Biological Activity

2-chloro-N-[3-(diethylsulfamoyl)phenyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, structure-activity relationships (SAR), and relevant research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C12H17ClN2O3S
  • Molecular Weight: 304.79 g/mol
  • CAS Number: 379255-46-6

Biological Activity Overview

The biological activity of this compound can be analyzed through various studies focusing on its antimicrobial potential and mechanisms of action.

Antimicrobial Activity

A significant study investigated the antimicrobial efficacy of various chloroacetamides, including this compound, against several pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The results indicated that compounds with specific substituents on the phenyl ring exhibited varying degrees of effectiveness against these microorganisms.

Table 1: Antimicrobial Activity of Chloroacetamides

CompoundGram-positive ActivityGram-negative ActivityFungal Activity
This compoundEffective against S. aureusLess effective against E. coliModerate against C. albicans
N-(4-chlorophenyl)-2-chloroacetamideHighly effectiveModerateLow
N-(3-bromophenyl)-2-chloroacetamideVery effectiveLowModerate

This study highlighted that the presence of halogenated substituents enhances lipophilicity, facilitating better membrane penetration and thus improved antimicrobial activity against Gram-positive bacteria and fungi .

Structure-Activity Relationship (SAR)

The biological activity of chloroacetamides, including this compound, is closely linked to their chemical structure. The positioning of functional groups on the phenyl ring significantly influences their interaction with biological targets.

Key Findings:

  • Lipophilicity: Higher lipophilicity correlates with better cell membrane permeability.
  • Substituent Positioning: Different positions of substituents (ortho, meta, para) affect the compound's ability to inhibit microbial growth.
  • Functional Group Influence: The presence of sulfamoyl groups enhances antibacterial properties by potentially interfering with bacterial metabolic pathways.

Case Studies

  • Study on Antimicrobial Efficacy:
    A comprehensive study assessed the antimicrobial properties of newly synthesized N-substituted phenyl chloroacetamides, including this compound. The study utilized quantitative structure-activity relationship (QSAR) analysis to predict biological activity based on chemical structure .
  • Mechanism of Action:
    Research indicated that compounds like this compound may act by inhibiting key enzymes in bacterial cell wall synthesis, thus exhibiting bactericidal effects .

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